molecular formula C8H5BrClNOS B6298607 6-Bromo-2-chloro-5-methoxybenzo[d]thiazole CAS No. 2168019-41-6

6-Bromo-2-chloro-5-methoxybenzo[d]thiazole

Cat. No.: B6298607
CAS No.: 2168019-41-6
M. Wt: 278.55 g/mol
InChI Key: DYSYDSNILSUNGB-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-5-methoxybenzo[d]thiazole is a chemical compound with the molecular formula C8H5BrClNOS. It is a pale-yellow to yellow-brown solid that is used in various scientific research applications . This compound is part of the benzo[d]thiazole family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-5-methoxybenzo[d]thiazole typically involves the bromination and chlorination of 5-methoxybenzo[d]thiazole. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure the selective substitution of the hydrogen atoms with bromine and chlorine atoms .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing automated reactors to maintain precise control over reaction conditions. The purity of the final product is typically ensured through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-5-methoxybenzo[d]thiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reaction conditions often involve solvents like dichloromethane or ethanol and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzo[d]thiazole, while oxidation can produce a sulfoxide or sulfone derivative .

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-5-methoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-chloro-5-methoxybenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

6-bromo-2-chloro-5-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNOS/c1-12-6-3-5-7(2-4(6)9)13-8(10)11-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSYDSNILSUNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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